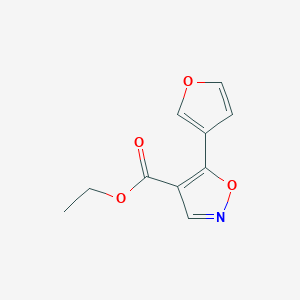
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate
Übersicht
Beschreibung
“Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate” is a chemical compound .
Synthesis Analysis
There are various methods for synthesizing polysubstituted furans, such as the one you mentioned. One method involves the reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . Another method involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Chemical Reactions Analysis
Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . The reactions of sulfur ylides and alkynes have also been applied in the synthesis of furan derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Research involving Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate primarily focuses on its synthesis and application in medicinal chemistry. For instance, studies have demonstrated its utility in the synthesis of novel derivatives with potential antibacterial, antiurease, and antioxidant activities. The modification of this compound has led to the creation of various derivatives evaluated for their biological activities against different bacterial strains and their capacity to inhibit urease and scavenge free radicals (Sokmen et al., 2014; Patel, 2020). These studies highlight the compound's significance in developing new therapeutic agents.
Organic Synthesis and Material Science
In organic chemistry, Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate serves as a precursor in synthesizing various heterocyclic compounds, illustrating its versatility. For example, it has been used to generate di- and tri-substituted furans through reactions with acyl isocyanates, showcasing its role in constructing complex molecular architectures (Hari et al., 2004). Such synthetic methodologies are crucial for developing new materials and chemical entities with specific properties.
Analytical and Spectral Studies
Analytical and spectral studies of compounds containing the furan moiety, like Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate, have provided insights into their chemical behavior and interaction with metals. Research into the chelating properties of these compounds has implications for their use in coordination chemistry and potential applications in catalysis and environmental remediation (Patel, 2020).
Zukünftige Richtungen
Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active drug molecules . The development of efficient methods for their preparation has been an important research area in organic chemistry .
Eigenschaften
IUPAC Name |
ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(12)8-5-11-15-9(8)7-3-4-13-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITXDQDECAISCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



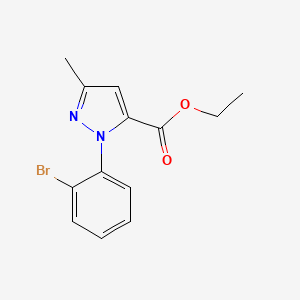
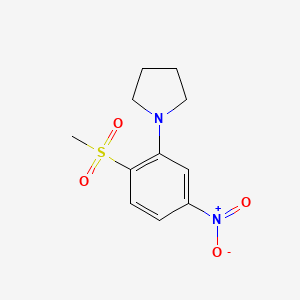
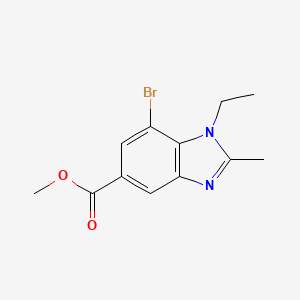
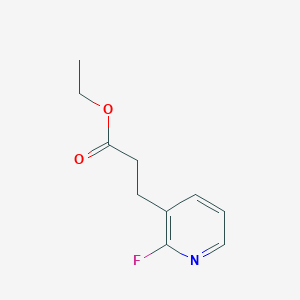
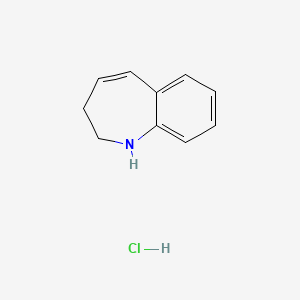
![([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride](/img/structure/B1431981.png)
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)
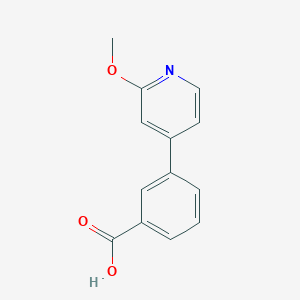
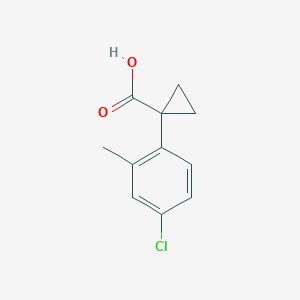
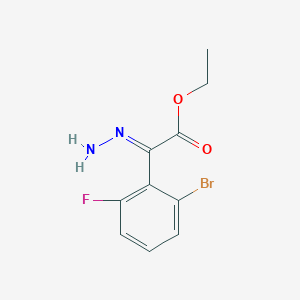
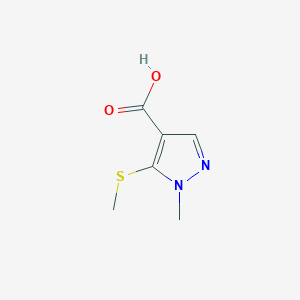
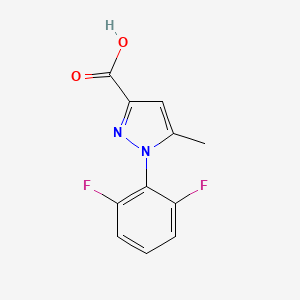
![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)
![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)